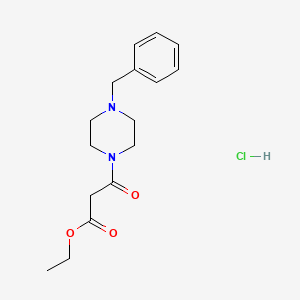
N-(4-Azepanyl)-N-phenylamine dihydrochloride
Übersicht
Beschreibung
N-(4-Azepanyl)-N-phenylamine dihydrochloride, also known as 4-Azepanyl-N-phenylamine hydrochloride, is an organic compound composed of a nitrogen atom and an aryl group. It is a white, crystalline solid that is soluble in water and has a molecular weight of approximately 241.7 g/mol. This compound is used in various scientific research applications, such as in the synthesis of various organic compounds and as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
N-(4-Azepanyl)-N-phenylamine dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 4-azepanyl-N-phenylamine hydrochloride, which is used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as 4-azepanyl-N-phenylamine sulfate, which is used in the synthesis of various drugs and other compounds. Additionally, it is used as a reagent in biochemical and physiological studies, such as in the study of enzyme activity and cellular metabolism.
Wirkmechanismus
N-(4-Azepanyl)-N-phenylamine dihydrochloride acts as a proton acceptor in biochemical and physiological studies. It is able to bind to the active site of enzymes, allowing them to catalyze the reaction of substrates. This binding is thought to be due to the presence of the azepanyl group, which is able to form hydrogen bonds with the active site of the enzyme. Additionally, the presence of the nitrogen atom in the compound is thought to be important in the binding of the compound to the active site, as it is able to form a strong bond with the active site.
Biochemical and Physiological Effects
This compound has been used in the study of various biochemical and physiological processes. It has been used to study the effects of various enzymes on the metabolism of various substrates, as well as the effects of various drugs on the metabolism of various substrates. Additionally, it has been used to study the effects of various hormones on the metabolism of various substrates, as well as the effects of various drugs on the metabolism of various hormones.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Azepanyl)-N-phenylamine dihydrochloride has several advantages in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available in many laboratories. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that the compound is not very soluble in water, and therefore it is not suitable for use in aqueous solutions. Additionally, it is not very soluble in organic solvents, and therefore it is not suitable for use in organic syntheses.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-Azepanyl)-N-phenylamine dihydrochloride. For example, further research could be conducted to determine the effects of the compound on various biochemical and physiological processes, such as enzyme activity and cellular metabolism. Additionally, further research could be conducted to determine the effects of the compound on various drugs and hormones, as well as the effects of various drugs on the metabolism of various hormones. Additionally, further research could be conducted to determine the effects of the compound on the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted to determine the effects of the compound on the synthesis of various other organic compounds.
Eigenschaften
IUPAC Name |
N-phenylazepan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTYJQTMTXUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




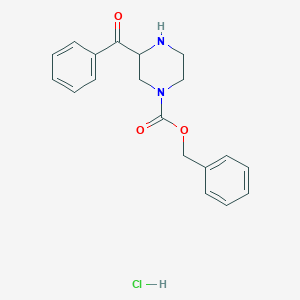
![3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)](/img/structure/B1486056.png)
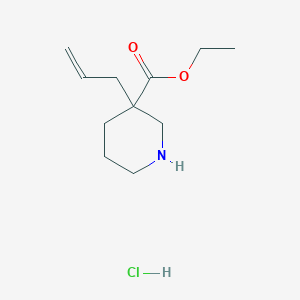
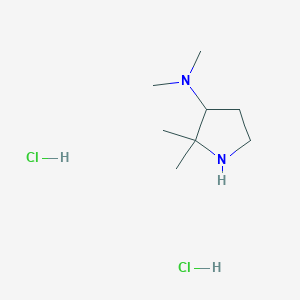
![2-[2-(1H-Indol-3-yl)ethyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1486062.png)
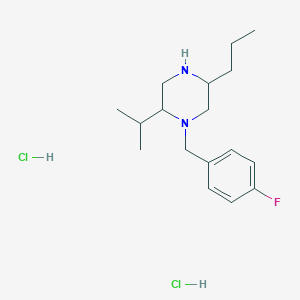
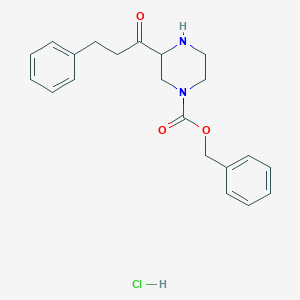
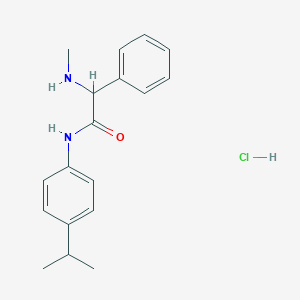
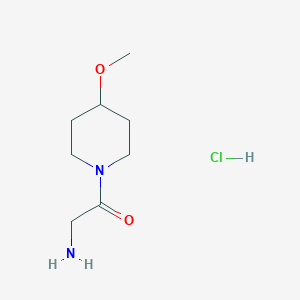

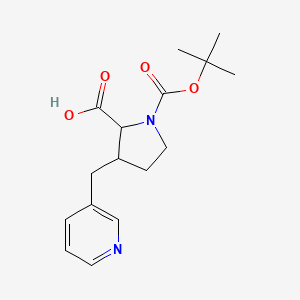
![Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride](/img/structure/B1486072.png)
